![molecular formula C15H21N3O3 B1399364 3-(2-(1-Acetylpiperidin-4-yl)-6-methylpyrimidin-4-yl)propanoic acid CAS No. 1316220-92-4](/img/structure/B1399364.png)
3-(2-(1-Acetylpiperidin-4-yl)-6-methylpyrimidin-4-yl)propanoic acid
Overview
Description
“3-(2-(1-Acetylpiperidin-4-yl)-6-methylpyrimidin-4-yl)propanoic acid” is a compound with a molecular weight of 199.25 . It is a powder at room temperature . The compound is a derivative of piperidine, an essential heterocyclic system and a pivotal cornerstone in the production of drugs .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound also contains an acetyl group attached to the piperidine ring and a propanoic acid group .Scientific Research Applications
Osteoporosis Treatment
3-(2-(1-Acetylpiperidin-4-yl)-6-methylpyrimidin-4-yl)propanoic acid and its derivatives have been identified as potent antagonists of the αvβ3 receptor. These compounds exhibit excellent in vitro profiles and have shown efficacy in an in vivo model of bone turnover. Their potential in the prevention and treatment of osteoporosis has been recognized, leading to their selection for clinical development (Coleman et al., 2004).
Synthetic Chemistry Applications
The compound has been used in synthetic chemistry applications, such as in the one-step synthesis of pyrido[2,3-d]pyrimidines, amides, and benzoxazolylethylpyrimidine. This synthesis involves the condensation of substituted 3-(2-phenylpyrimidin-5-yl)propanoic acids with aromatic amines in polyphosphoric acid (Harutyunyan et al., 2015).
Antimicrobial Activity
In another study, derivatives of 6-methyl 2-thiouracil, which include 3-(2-(1-Acetylpiperidin-4-yl)-6-methylpyrimidin-4-yl)propanoic acid, were synthesized and evaluated for antimicrobial activity. The synthesized compounds showed significant antibacterial activity, suggesting potential applications in antimicrobial treatments (Mohammad et al., 2017).
Safety and Hazards
Future Directions
Piperidine derivatives represent one of the most important synthetic medicinal blocks for drugs construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “3-(2-(1-Acetylpiperidin-4-yl)-6-methylpyrimidin-4-yl)propanoic acid”, is an important task of modern organic chemistry .
properties
IUPAC Name |
3-[2-(1-acetylpiperidin-4-yl)-6-methylpyrimidin-4-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-10-9-13(3-4-14(20)21)17-15(16-10)12-5-7-18(8-6-12)11(2)19/h9,12H,3-8H2,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEOGJVWIPNKSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CCN(CC2)C(=O)C)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(1-Acetylpiperidin-4-yl)-6-methylpyrimidin-4-yl)propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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